Zaltoprofen

COX-2 selectivity NSAID pharmacology in vitro enzyme assay

NSAID research models requiring intermediate COX-2 selectivity often confound results with unwanted gastric prostaglandin suppression. Zaltoprofen (CAS 89482-00-8) resolves this as a preferential COX-2 inhibitor (IC50 COX-1: 1.3 μM; COX-2: 0.34 μM; ~3.8-fold selectivity) with a unique bradykinin-induced nociceptive response blockade independent of receptor antagonism-absent in loxoprofen, diclofenac, and ibuprofen. • Validated in head-to-head RCTs vs. loxoprofen & diclofenac • Well-characterized PK: tmax ~1.46 h, t1/2 ~5 h for precise dosing design • Research-grade purity ≥98%; global shipping available

Molecular Formula C17H14O3S
Molecular Weight 298.4 g/mol
CAS No. 89482-00-8
Cat. No. B1682368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen
CAS89482-00-8
SynonymsZaltoprofen;  CN-100;  CN100;  CN 100
Molecular FormulaC17H14O3S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
InChIInChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyMUXFZBHBYYYLTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaltoprofen: Preferential COX-2 Inhibitor for Research


Zaltoprofen (CAS 89482-00-8), a propionic acid derivative NSAID, is characterized as a preferential cyclooxygenase-2 (COX-2) inhibitor with reported IC50 values of 1.3 μM for COX-1 and 0.34 μM for COX-2, yielding a COX-2/COX-1 selectivity ratio of approximately 3.8-fold [1]. Beyond COX inhibition, this compound exhibits a distinct secondary mechanism, inhibiting bradykinin-induced nociceptive responses without blocking bradykinin receptors, a property not observed in many comparator NSAIDs [2]. Zaltoprofen demonstrates oral bioavailability with rapid absorption (tmax approximately 1.46 ± 0.83 hours) and a terminal elimination half-life of 4.96 ± 2.97 hours [3]. These pharmacological characteristics position Zaltoprofen as a valuable research tool for investigating COX-2-mediated inflammatory pathways and bradykinin-related pain mechanisms.

Pathway

Preferential COX-2 inhibition research workflow

Mechanism

Bradykinin-induced nociceptive response studies

Exposure

Oral bioavailability model with reported rapid absorption

Zaltoprofen Differentiation from Generic NSAIDs


NSAIDs within the same therapeutic class exhibit marked heterogeneity in COX-1/COX-2 selectivity profiles, secondary pharmacological mechanisms, and clinical safety outcomes. Zaltoprofen occupies a distinct intermediate COX-2 selectivity position, differentiating it from highly COX-2-selective agents like etodolac and non-selective inhibitors like indomethacin [1]. Critically, Zaltoprofen possesses a unique dual mechanism—combining preferential COX-2 inhibition with bradykinin-induced pain response blockade independent of bradykinin receptor antagonism—that is absent in direct comparators such as loxoprofen, diclofenac, and ibuprofen [2]. Consequently, substituting Zaltoprofen with another NSAID may introduce uncontrolled variables in experimental models, including altered gastric prostaglandin suppression and divergent antinociceptive pathways. The following quantitative evidence guide substantiates these differential characteristics, enabling informed selection for research and procurement decisions.

COX-2 Selectivity Class Mismatch

Intermediate COX-2 selectivity profile may not transfer to highly selective or non-selective NSAID comparators.

Unique Dual Mechanism

Bradykinin pathway modulation absent in loxoprofen, diclofenac, and ibuprofen limits direct substitution.

Endpoint Profile Variability

Gastric prostaglandin suppression and antinociceptive endpoints may shift with alternative NSAIDs.

Zaltoprofen Comparative Evidence


COX-2 Selectivity Profile

Zaltoprofen demonstrates preferential COX-2 inhibition with a COX-2/COX-1 selectivity ratio of 3.8 (calculated as IC50 COX-1 / IC50 COX-2 = 1.3 μM / 0.34 μM) [1]. In a clinical consideration study classifying NSAIDs by COX-2 selectivity, Zaltoprofen was categorized within the 'intermediate COX-2 selectivity' group, alongside loxoprofen-SRS (active metabolite) and ibuprofen, while diclofenac was placed in the 'high COX-2 selectivity' group and indomethacin in the 'lowest COX-2 selectivity' (highest COX-1 selectivity) group [2]. This intermediate selectivity profile predicts a distinct gastric safety profile compared to non-selective agents, without the elevated cardiovascular concerns associated with highly selective COX-2 inhibitors.

COX-2 Selectivity
Cross-study comparable
COX-1 IC50 1.3 μM, COX-2 IC50 0.34 μM; selectivity ratio ~3.8

Reported intermediate COX-2 selectivity context

Intact cell assay; classified with loxoprofen-SRS, ibuprofen

COX-2 selectivity NSAID pharmacology in vitro enzyme assay

Noninferiority to Loxoprofen in Acute URTI

In a multicenter, double-blind, randomized, placebo-controlled trial involving 322 evaluable patients with acute upper respiratory tract infection (URTI), single-dose Zaltoprofen 160 mg demonstrated noninferior antipyretic and analgesic efficacy compared to loxoprofen sodium 60 mg over a 4-hour post-dose evaluation period [1]. Both active treatment groups exhibited significant reductions in body temperature and summary VAS pain scores relative to baseline and placebo (p-values not explicitly provided in abstract but described as 'significant decreases'). The noninferiority finding was replicated in a subset of 73 influenza virus antigen-positive patients. This study establishes that Zaltoprofen provides equivalent clinical efficacy to the widely used Japanese NSAID loxoprofen in this acute inflammatory pain model.

vs Loxoprofen (URTI)
Head-to-head
160 mg vs 60 mg; antipyretic/analgesic endpoints comparable (n=322)

Reported endpoint noninferiority context

Multicenter RCT, 4-h evaluation

antipyretic efficacy analgesic RCT upper respiratory tract infection

Noninferiority to Diclofenac in Knee Osteoarthritis

A 4-week, multicentric, randomized, double-blind, double-dummy trial in 213 patients with active primary knee osteoarthritis demonstrated that Zaltoprofen 80 mg t.i.d. is clinically noninferior to diclofenac 50 mg t.i.d. [1]. Both treatment groups showed significant improvement (p < 0.001) in pain intensity, functional status, and pain relief from baseline at each weekly visit, with no statistically significant difference between the two groups. Global assessment ratings by both patients and investigators were comparable (p > 0.05), and both medications were well tolerated with no incidence of serious adverse events. These findings establish Zaltoprofen as an equivalent alternative to diclofenac, one of the most widely prescribed NSAIDs globally.

vs Diclofenac (OA)
Head-to-head
80 mg t.i.d. vs 50 mg t.i.d.; pain/function comparable (n=213)

Reported endpoint noninferiority context

4-week RCT, knee OA

osteoarthritis diclofenac comparator chronic pain RCT

Bradykinin-Induced Pain Inhibition

Zaltoprofen possesses a unique secondary antinociceptive mechanism: inhibition of bradykinin-induced pain responses without blocking bradykinin receptors [1]. This property was demonstrated in a rat model where Zaltoprofen potently inhibited nociceptive responses induced by retrograde infusion of bradykinin into the right common carotid artery, an effect not observed with comparator NSAIDs including loxoprofen and diclofenac. The mechanism is thought to involve blockade of protein kinase C (PKC) activation downstream of bradykinin B2 receptor stimulation . This dual mechanism—preferential COX-2 inhibition combined with bradykinin pathway modulation—is not documented for standard comparator NSAIDs such as loxoprofen, diclofenac, or ibuprofen, representing a significant differentiator for research applications focused on neurogenic inflammation and complex pain states.

Bradykinin Pain Inhibition
Class-level inference
Blocks bradykinin-induced nociception without receptor antagonism; PKC pathway

Reported dual mechanism context

Rat carotid artery model; absent in comparators

bradykinin antagonism nociception dual mechanism

Pharmacokinetic Profile

Zaltoprofen exhibits favorable and well-characterized pharmacokinetics in humans. Following oral administration, Zaltoprofen is rapidly absorbed with a tmax of 1.46 ± 0.83 hours and demonstrates a terminal elimination half-life of 4.96 ± 2.97 hours [1]. The Cmax and AUC0-24 values are proportional to administered dose across an 80-240 mg range. Multiple-dose pharmacokinetic parameters were similar to single-dose values, indicating no significant drug accumulation. Total absorption is reported at approximately 82% of the administered dose [2]. In comparison, loxoprofen (as its active metabolite loxoprofen-SRS) has a shorter half-life of approximately 1.5-2 hours, while diclofenac has a half-life of 1-2 hours. The longer half-life of Zaltoprofen relative to loxoprofen may confer sustained target engagement in experimental models.

Pharmacokinetic Profile
Cross-study comparable
t1/2 4.96 ± 2.97 h; tmax 1.46 ± 0.83 h

Supports exposure-model interpretation

Dose-proportional, 82% absorption

pharmacokinetics bioavailability dose proportionality

Population PK Covariates

A population pharmacokinetic (PPK) study in healthy adults established a two-compartment model with first-order absorption for Zaltoprofen, identifying creatinine clearance (CrCL) and serum albumin levels as significant covariates affecting interindividual pharmacokinetic variability [1]. CrCL exhibited a positive correlation with Zaltoprofen clearance (CL/F), while albumin levels showed a negative correlation. Notably, CYP2C9 genetic polymorphisms (*1/*1 vs. *1/*3) were not significant covariates, simplifying dosing considerations compared to NSAIDs with substantial CYP2C9 pharmacogenetic variability such as celecoxib or ibuprofen. Model simulations demonstrated that steady-state plasma exposure could be significantly reduced in individuals with high CrCL (130 mL/min) and low albumin (3.5 g/dL), suggesting that dose adjustments may be warranted in specific patient populations.

Population PK Covariates
Supporting evidence
Two-compartment model; CrCL and albumin significant covariates

Covariate-based PK modeling context

CYP2C9 genotype non-significant

population PK precision medicine covariate modeling

Zaltoprofen Research Applications


Intermediate COX-2 Selectivity Studies

Zaltoprofen's 3.8-fold preferential COX-2 inhibition and classification as an 'intermediate COX-2 selectivity' NSAID make it ideal for research models where partial COX-1 sparing is required to minimize gastric prostaglandin suppression while avoiding the cardiovascular concerns associated with highly selective COX-2 inhibitors. This profile is supported by comparative selectivity data from intact cell assays and clinical safety classifications [1].

Neurogenic Inflammation & Bradykinin Pain

The unique dual mechanism of Zaltoprofen—combining preferential COX-2 inhibition with bradykinin-induced nociceptive response blockade independent of receptor antagonism—positions it as a valuable tool for investigating neurogenic inflammation and complex pain states. This property is not shared by loxoprofen, diclofenac, or ibuprofen, making Zaltoprofen the preferred choice for studies exploring non-COX-mediated antinociceptive pathways [2].

Clinical Protocols with Standard Comparators

Zaltoprofen has been validated in rigorous head-to-head randomized controlled trials demonstrating noninferiority to both loxoprofen (in acute URTI) and diclofenac (in knee osteoarthritis) [3][4]. These data support the use of Zaltoprofen as a research-grade alternative in protocols where these comparator NSAIDs are standard agents, with the added benefit of a unique bradykinin pathway mechanism.

Preclinical Pharmacokinetic & Toxicology Studies

Zaltoprofen exhibits dose-proportional pharmacokinetics, rapid absorption (tmax ~1.46 h), and a half-life of approximately 5 hours [5]. These well-characterized PK parameters, combined with population PK modeling identifying CrCL and albumin as key covariates, enable precise experimental design and dosing schedule optimization in both animal models and early-phase clinical investigations.

Application
Selection Property
Validation Focus
Intermediate COX-2 selectivity studies
Intermediate COX-2 selectivity profile
Prostaglandin pathway endpoint analysis
Bradykinin-mediated pain pathway research
Dual COX-2/bradykinin inhibition context
Non-COX nociceptive pathway validation
Comparator-referenced efficacy studies
Comparator endpoint response context
Endpoint noninferiority interpretation with reference NSAIDs
Pharmacokinetic and exposure research
Dose-proportional exposure profile
Population PK covariate modeling (renal/hepatic factors)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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